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Compound of Interest

Compound Name: 1-Nitro-4-propylbenzene

Cat. No.: B083385

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-4-propylbenzene is a key synthetic intermediate primarily utilized for the production of
4-propylaniline. The strategic placement of the nitro group in the para position to the propyl
group makes it a valuable precursor for the synthesis of a variety of organic molecules,
including pharmaceuticals, agrochemicals, dyes, and liquid crystals. This document provides
detailed application notes, experimental protocols for its synthesis and primary conversion, and
highlights its utility in further synthetic applications.

Physicochemical Properties of 1-Nitro-4-
propylbenzene

A summary of the key physical and chemical properties of 1-nitro-4-propylbenzene is
presented in the table below.
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Property Value Reference(s)
CAS Number 10342-59-3 [1]

Molecular Formula CoH11NO:2 [2]

Molecular Weight 165.19 g/mol [2]
Appearance Clear yellow liquid

Boiling Point 224-226 °C [3]

Melting Point -14 °C

Density 0.919 g/mL at 25 °C [3]

Refractive Index (n2°/D) 1.543 [3]

Poorly soluble in water; soluble
Solubility in polar aprotic solvents like [4]
DMSO and acetone.

Synthesis of 1-Nitro-4-propylbenzene

Direct nitration of n-propylbenzene yields a mixture of ortho, meta, and para isomers, with the

para isomer being a minor product (approximately 31%)[5]. To achieve high regioselectivity for
the para isomer, a multi-step synthesis commencing from benzene is the preferred route. This

method involves a Friedel-Crafts acylation, followed by a reduction of the resulting ketone, and
subsequent nitration.[4]

Synthesis of 1-Nitro-4-propylbenzene
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Caption: Controlled synthesis of 1-Nitro-4-propylbenzene.
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Experimental Protocol: Synthesis of 1-Nitro-4-
propylbenzene via Wolff-Kishner Route

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

To a stirred solution of anhydrous aluminum chloride (1.1 mol) in benzene (8.5 mol), add
propanoyl chloride (1 mol) dropwise at a temperature of 50°C over 2 hours.

After the addition is complete, increase the temperature to 80°C and maintain for 4 hours.

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated
hydrochloric acid.

Separate the organic layer, wash with water, then with a 10% sodium bicarbonate solution,
and finally with water again until neutral.

Dry the organic layer over anhydrous magnesium sulfate and remove the excess benzene
by distillation.

The resulting propiophenone can be purified by vacuum distillation. A typical yield is around
90%.

Step 2: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

In a flask equipped with a reflux condenser, combine propiophenone (1 mol), hydrazine
hydrate (4 mol), and potassium hydroxide (2 mol) in ethylene glycol.

Heat the mixture to 120°C for 2 hours to ensure the formation of the hydrazone.

After hydrazone formation, arrange the apparatus for distillation and remove water and
excess hydrazine hydrate until the temperature of the reaction mixture rises to 190-200°C.

Maintain the reflux at this temperature for an additional 4 hours.
Cool the reaction mixture, dilute with water, and extract with diethyl ether.

Wash the ether extract with water, dry over anhydrous calcium chloride, and remove the
ether by distillation.
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e The resulting n-propylbenzene can be purified by distillation. This modified Huang-Minlon
procedure typically gives yields of over 95%.[9]

Step 3: Nitration of n-Propylbenzene to 1-Nitro-4-propylbenzene

e Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric
acid in a flask cooled in an ice-salt bath, maintaining the temperature below 10°C.

« To this stirred nitrating mixture, add n-propylbenzene dropwise, ensuring the temperature
does not exceed 15°C.

 After the addition is complete, continue stirring at room temperature for 1-2 hours.
e Pour the reaction mixture onto crushed ice and stir until all the ice has melted.

o Separate the organic layer, wash it with water, then with a dilute sodium carbonate solution,
and finally with water again.

e Dry the crude 1-nitro-4-propylbenzene over anhydrous calcium chloride and purify by
vacuum distillation to obtain the final product.

Key Application: Reduction to 4-Propylaniline

The most significant application of 1-nitro-4-propylbenzene is its reduction to 4-propylaniline,
a versatile primary aromatic amine. This transformation is a cornerstone in the synthesis of
more complex molecules.[10]
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Reduction of 1-Nitro-4-propylbenzene

1-Nitro-4-propylbenzene
(Ar-NO2)

+2e~, +2H*

Nitroso-4-propylbenzene
(Ar-NO)

+2e-, +2H*

N-(4-propylphenyl)hydroxylamine
(Ar-NHOH)

+2e~, +2H*

4-Propylaniline
(Ar-NHz2)
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Caption: Stepwise reduction pathway of a nitro group to an amine.

Comparison of Reduction Methods
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SnCl2 Good [11]
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Experimental Protocol: Catalytic Hydrogenation using
Pd/C

In a hydrogenation vessel, dissolve 1-nitro-4-propylbenzene (10 mmol) in a suitable solvent
such as ethanol or methanol (50 mL).

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative
to the substrate).

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at
room temperature.

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The
reaction is typically complete within a few hours.

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with
nitrogen.
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« Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the
Celite pad with the solvent used for the reaction.

o Combine the filtrates and evaporate the solvent under reduced pressure to yield 4-
propylaniline. The product is often of high purity (>95%) and may not require further
purification.

Applications of 4-Propylaniline in Further Synthesis

4-Propylaniline is a valuable building block for a range of functional materials and specialty
chemicals.

Synthesis of Azo Dyes

Aromatic amines like 4-propylaniline are precursors to azo dyes. The synthesis involves
diazotization of the amine followed by coupling with an electron-rich aromatic compound, such
as a phenol or another aniline derivative.[16] This process allows for the creation of a wide
variety of colored compounds used in textiles and other industries.[7]

Azo Dye Synthesis

Coupling Partner

(e.g., Phenol) .
; Azo Dye
1. Diazotization 2. Azo Coupling .
4-Propylaniline (NaNOz, HCl, 0-5°C)
g 4-Propylbenzene

diazonium salt
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Caption: General scheme for the synthesis of an azo dye.

Precursor for Liquid Crystals

4-Propylaniline serves as a key starting material for the synthesis of certain classes of liquid
crystals. For example, it can be condensed with substituted benzaldehydes to form N-(4-n-
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Alkylbenzylidene)-4'-n-alkylanilines, which are known to exhibit liquid crystalline properties.
These materials are of interest for applications in display technologies.[17]

Intermediate in Pharmaceutical and Agrochemical
Research

While direct synthesis of a marketed drug from 4-propylaniline is not prominently documented,
its structural motif is relevant in medicinal chemistry and agrochemical development. The 4-
propylaniline core provides a scaffold that can be further functionalized to create libraries of
compounds for biological screening. For instance, derivatives of 4-propylaniline can serve as
precursors to quinoxalines and benzimidazoles, which are important heterocyclic systems in
medicinal chemistry.[4] Furthermore, the synthesis of besipirdine, a potential therapeutic agent
for Alzheimer's disease, involves a related N-propyl-N-(4-pyridinyl) moiety, highlighting the
relevance of such structures in drug design.[18] In the agrochemical sector, aniline derivatives
are fundamental building blocks for a wide range of herbicides and fungicides.

Safety and Handling

1-Nitro-4-propylbenzene should be handled with appropriate personal protective equipment
(PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed
in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or in contact with skin. Store
in a cool, dry, and well-ventilated area away from incompatible materials.

4-Propylaniline is also toxic and an irritant. It should be handled with the same level of care as
its nitro precursor. It is sensitive to light and air, so it should be stored under an inert
atmosphere in a dark, cool place.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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